Cas no 886896-49-7 (3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine)

3-4-(2-Bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 2-bromobenzoylpiperazine and a piperidinyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its dual functionalization. The bromobenzoyl moiety offers a reactive handle for further derivatization, while the piperidinyl group enhances solubility and bioavailability. Its rigid, planar pyridazine ring may facilitate target binding interactions. The compound's synthetic versatility makes it valuable for structure-activity relationship studies in drug discovery. Careful handling is advised due to the bromine substituent's reactivity. Analytical characterization typically involves NMR, HPLC, and mass spectrometry for purity verification.
3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine structure
886896-49-7 structure
Product Name:3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine
CAS No:886896-49-7
MF:C20H24BrN5O
MW:430.341463088989
CID:5476718
PubChem ID:16799779
Update Time:2025-05-21

3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • F2604-0385
    • AB00679992-01
    • (2-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
    • AKOS024662770
    • (2-bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
    • 886896-49-7
    • 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
    • 3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine
    • Inchi: 1S/C20H24BrN5O/c21-17-7-3-2-6-16(17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-4-1-5-11-24/h2-3,6-9H,1,4-5,10-15H2
    • InChI Key: ZVLCGBUXRFHMBT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(N1CCN(C2=CC=C(N=N2)N2CCCCC2)CC1)=O

Computed Properties

  • Exact Mass: 429.11642g/mol
  • Monoisotopic Mass: 429.11642g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 52.6Ų

3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine Pricemore >>

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Additional information on 3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine

Research Brief on 3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine (CAS: 886896-49-7)

In recent years, the compound 3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine (CAS: 886896-49-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine involves a multi-step process that has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and ensure its structural integrity. The presence of the bromobenzoyl and piperidinyl groups is critical for its biological activity, as these moieties interact with specific binding sites on target proteins.

Recent studies have elucidated the mechanism of action of this compound, revealing its role as a potent modulator of kinase activity. In particular, it has been shown to inhibit the activity of certain kinases involved in inflammatory pathways, making it a potential candidate for the treatment of autoimmune diseases. Additionally, preliminary in vitro and in vivo studies have demonstrated its efficacy in reducing tumor growth in certain cancer models, suggesting its potential as an anticancer agent.

Despite these promising findings, challenges remain in the development of 3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are focusing on structural modifications to enhance its pharmacokinetic properties and reduce toxicity.

In conclusion, 3-4-(2-bromobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine represents a promising lead compound in the field of chemical biology and drug discovery. Its unique structural features and biological activity make it a valuable subject for further investigation. Future research should aim to optimize its therapeutic potential while addressing the current limitations, paving the way for its eventual clinical application.

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